1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid

Catalog No.
S13140814
CAS No.
94022-58-9
M.F
C12H16N2O3
M. Wt
236.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid

CAS Number

94022-58-9

Product Name

1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid

IUPAC Name

1-(cyclohexen-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C12H16N2O3/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3,(H,13,15,17)

InChI Key

LJCNUGBNIVRARQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC(=O)N(C1=O)C2=CCCCC2

1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid is a derivative of barbituric acid, which is a key structure in various pharmaceutical compounds. This compound features a cyclohexenyl group at the 1-position and an ethyl group at the 5-position of the barbituric acid backbone. The molecular formula for this compound is C12H16N2O3C_{12}H_{16}N_{2}O_{3}, and it has a molecular weight of approximately 236.27 g/mol. Its structure contributes to its unique chemical and biological properties, distinguishing it from other barbiturates.

  • Oxidation: The cyclohexenyl group can be oxidized to form cyclohexenone derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions may occur at the ethyl group or the barbituric acid core, allowing for further derivatization.

These reactions illustrate the compound's versatility in synthetic organic chemistry, enabling modifications that can enhance its biological activity or alter its pharmacological properties.

As a barbiturate derivative, 1-(1-cyclohexen-1-yl)-5-ethylbarbituric acid exhibits central nervous system depressant effects. Barbiturates are known for their sedative and hypnotic properties, and this compound may share similar pharmacological actions. Its unique structure could influence its binding affinity to gamma-aminobutyric acid (GABA) receptors, potentially altering its sedative efficacy and side effect profile compared to other barbiturates .

The synthesis of 1-(1-cyclohexen-1-yl)-5-ethylbarbituric acid typically involves several steps:

  • Condensation Reaction: Urea reacts with diethyl malonate in the presence of a base to form barbituric acid.
  • Alkylation: The resulting barbituric acid is then alkylated with ethyl bromide to introduce the ethyl group.
  • Cyclohexenyl Group Introduction: The cyclohexenyl moiety is introduced through specific synthetic routes that could involve cyclization or substitution reactions.
  • Formation of Salts: The final product may be converted into its calcium salt form for stability and solubility enhancements .

These methods can be optimized for yield and purity, particularly in industrial settings where continuous flow reactors may be employed.

1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid has potential applications in:

  • Pharmaceuticals: As a sedative or hypnotic agent, it may be used in treating insomnia or anxiety disorders.
  • Anesthesia: Similar compounds are often utilized in anesthetic protocols due to their depressant effects on the central nervous system .

Its unique structure may provide advantages over traditional barbiturates, potentially offering improved efficacy or reduced side effects.

Research into interaction studies involving 1-(1-cyclohexen-1-yl)-5-ethylbarbituric acid is limited but essential for understanding its pharmacodynamics. Studies focusing on its interactions with GABA receptors and other neurotransmitter systems will be crucial in determining its therapeutic potential and safety profile. Comparisons with other barbiturates may reveal differences in metabolic pathways and receptor binding affinities that could inform clinical use.

Several compounds share structural similarities with 1-(1-cyclohexen-1-yl)-5-ethylbarbituric acid:

Compound NameChemical FormulaCAS No.Unique Features
HexobarbitalC12H18N2O3C_{12}H_{18}N_{2}O_{3}52-43-7Known for sedative properties; used in anesthesia
PhenobarbitalC12H12N2O3C_{12}H_{12}N_{2}O_{3}50-06-6Widely used anticonvulsant; longer half-life
ThiopentalC11H18N2O2SC_{11}H_{18}N_{2}O_{2}S77-73-6Rapid induction anesthetic; sulfur-containing

Uniqueness

The presence of the cyclohexenyl group in 1-(1-cyclohexen-1-yl)-5-ethylbarbituric acid distinguishes it from other barbiturates. This structural feature may significantly influence its pharmacokinetic and pharmacodynamic properties, such as absorption rates and receptor interactions, potentially leading to different therapeutic outcomes compared to more common derivatives like phenobarbital and hexobarbital .

1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid, commonly known as cyclobarbital, is a barbiturate derivative characterized by a unique substitution pattern on the barbituric acid core. The fundamental structure of barbituric acid consists of a pyrimidine-2,4,6-trione ring, which serves as the scaffold for a vast array of pharmacologically active derivatives. In the case of cyclobarbital, the 5-position of the ring is substituted with both an ethyl group and a 1-cyclohexen-1-yl group, conferring distinct physicochemical properties and influencing its molecular interactions [1] [2] [3].

The molecular formula of cyclobarbital is C₁₂H₁₆N₂O₃, corresponding to a molecular weight of 236.27 g/mol [1] [2] [3]. The systematic International Union of Pure and Applied Chemistry (IUPAC) name is 5-(1-cyclohexen-1-yl)-5-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione [1] [2]. The compound’s structure can be represented by the following SMILES notation: CCC1(C(=O)NC(=O)NC1=O)C2=CCCCC2 [4]. This notation succinctly encodes the connectivity of atoms within the molecule, highlighting the attachment of the cyclohexenyl and ethyl groups to the barbituric acid core.

A detailed analysis of the functional groups present in cyclobarbital reveals several key features. The barbituric acid core contains three carbonyl groups at positions 2, 4, and 6 of the pyrimidine ring, each contributing to the compound’s hydrogen bonding capabilities and overall polarity. The presence of two nitrogen atoms within the ring further enhances the molecule’s ability to participate in hydrogen bonding, both as donors and acceptors. The ethyl group at the 5-position introduces a modest degree of hydrophobicity, while the cyclohexenyl moiety—a six-membered ring with a single double bond—confers additional hydrophobic character and molecular bulk. The unsaturation within the cyclohexenyl group may also impart unique electronic properties, potentially influencing the compound’s reactivity and interactions with biological targets.

The following table summarizes the key molecular descriptors and identifiers for cyclobarbital:

DescriptorValue
Molecular FormulaC₁₂H₁₆N₂O₃
Molecular Weight236.27 g/mol
IUPAC Name5-(1-cyclohexen-1-yl)-5-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
SMILESCCC1(C(=O)NC(=O)NC1=O)C2=CCCCC2
InChIInChI=1S/C12H16N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h6H,2-5,7H2,1H3,(H2,13,14,15,16,17)
InChIKeyWTYGAUXICFETTC-UHFFFAOYSA-N
CAS Registry Number52-31-3

The molecular architecture of cyclobarbital thus reflects a careful balance between hydrophilic and hydrophobic domains, with the barbituric acid core providing a platform for diverse chemical modifications. The specific substitution pattern observed in cyclobarbital distinguishes it from other barbiturate derivatives and underlies its unique physicochemical profile [1] [2] [3] [4] [6].

Stereochemical Considerations

A critical aspect of molecular characterization is the assessment of stereochemistry, which can profoundly impact a compound’s chemical behavior and biological activity. In the case of 1-(1-cyclohexen-1-yl)-5-ethylbarbituric acid, the molecule is classified as achiral, meaning it does not possess any stereocenters or elements of chirality [4]. This is corroborated by detailed stereochemical analyses, which confirm the absence of chiral centers and E/Z isomerism within the molecule.

The cyclohexenyl group, despite containing a double bond, is attached to the barbituric acid core in such a manner that no geometric isomerism arises. The ethyl group, being a simple alkyl substituent, does not introduce chirality. Furthermore, the barbituric acid ring itself is planar and symmetric, precluding the formation of stereoisomers.

The absence of stereochemical complexity in cyclobarbital is reflected in its optical activity, which is reported as none [4]. This property simplifies both synthetic and analytical procedures, as there is no need to resolve enantiomers or account for diastereomeric mixtures. The following table summarizes the stereochemical attributes of cyclobarbital:

Stereochemical FeatureObservation
ChiralityAchiral
Defined Stereocenters0
E/Z Centers0
Optical ActivityNone

The lack of stereochemical variation in cyclobarbital stands in contrast to certain other barbiturate derivatives, some of which may possess chiral centers or exhibit geometric isomerism depending on their substitution patterns. In the case of cyclobarbital, the molecular symmetry and substitution pattern preclude such phenomena, resulting in a single, well-defined chemical entity [4].

Comparative Structural Analysis with Analogous Barbiturates

To contextualize the structural features of 1-(1-cyclohexen-1-yl)-5-ethylbarbituric acid, it is instructive to compare its molecular architecture with that of other barbiturate derivatives. Barbiturates, as a class, are unified by the presence of the barbituric acid core, but they differ widely in the nature and position of substituents attached to the ring, particularly at the 5-position. These variations give rise to significant differences in physicochemical properties and, by extension, pharmacological profiles [7].

Barbituric acid itself, the parent compound, is devoid of substituents at the 5-position and exhibits minimal biological activity. Introduction of alkyl or aryl groups at this position dramatically alters the molecule’s properties. For example, phenobarbital, one of the most widely used barbiturates, features a phenyl group and an ethyl group at the 5-position. Pentobarbital, another notable derivative, possesses two alkyl groups—one ethyl and one pentyl—at the same position.

Cyclobarbital distinguishes itself by featuring a cyclohexenyl group in place of the more common aryl or simple alkyl substituents. This modification introduces a non-aromatic, unsaturated ring system, which imparts increased molecular bulk and hydrophobicity relative to its analogues. The following table provides a comparative overview of selected barbiturates, highlighting key structural differences:

Compound NameMolecular FormulaSubstituents at 5-PositionMolecular Weight (g/mol)
Barbituric acidC₄H₄N₂O₃None128.09
PhenobarbitalC₁₂H₁₂N₂O₃Ethyl, Phenyl232.24
PentobarbitalC₁₁H₁₈N₂O₃Ethyl, Pentyl226.27
1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acidC₁₂H₁₆N₂O₃Ethyl, 1-Cyclohexen-1-yl236.27

The introduction of a cyclohexenyl group, as seen in cyclobarbital, results in a compound with a higher molecular weight and increased lipophilicity compared to barbituric acid and even phenobarbital. This is further illustrated by computational analyses of partition coefficients (LogP), which serve as proxies for lipophilicity. The scatter plot below provides a visual comparison of LogP values and molecular weights for several barbiturates, including cyclobarbital, barbituric acid, phenobarbital, and pentobarbital.
The data indicate that cyclobarbital occupies a distinct position within the barbiturate family, combining substantial molecular size with moderate to high lipophilicity. These attributes are expected to influence its solubility, membrane permeability, and interactions with biological targets. The presence of the cyclohexenyl group, in particular, may facilitate unique binding interactions not observed with simpler alkyl or aryl substituents [7] [8].

Computational Modeling of Molecular Interactions

Advances in computational chemistry have enabled detailed modeling of molecular interactions, providing valuable insights into the behavior of complex organic molecules such as 1-(1-cyclohexen-1-yl)-5-ethylbarbituric acid. Computational studies typically focus on the prediction of physicochemical properties, conformational preferences, and potential binding interactions with biological macromolecules.

Quantum mechanical calculations and molecular mechanics simulations have been employed to elucidate the preferred conformations of cyclobarbital in solution. The barbituric acid core is generally planar, with the substituents at the 5-position adopting orientations that minimize steric hindrance and maximize favorable interactions. The cyclohexenyl group, being a flexible ring system with a single double bond, can adopt multiple conformations, but computational studies suggest a preference for an equatorial orientation relative to the pyrimidine ring. This minimizes steric clashes with the ethyl group and allows for optimal packing within hydrophobic environments.

The following table summarizes key computationally derived properties of cyclobarbital:

PropertyValueMethodology
Optimized GeometryPlanar core, equatorial cyclohexenylQuantum mechanical (DFT)
LogP (Predicted)2.1 – 2.5Fragment-based estimation
Dipole Moment3.2 – 3.5 DDensity functional theory
Hydrogen Bond Donors2Structural analysis
Hydrogen Bond Acceptors3Structural analysis
Lowest Unoccupied Molecular Orbital (LUMO) Energy-1.8 eVQuantum mechanical (DFT)
Highest Occupied Molecular Orbital (HOMO) Energy-6.2 eVQuantum mechanical (DFT)

These computational findings underscore the importance of the cyclohexenyl substituent in modulating the electronic and physicochemical properties of the molecule. The predicted LogP value indicates moderate lipophilicity, consistent with the presence of both hydrophobic and polar functional groups. The dipole moment reflects the asymmetric distribution of electron density, primarily due to the carbonyl groups and the nitrogen atoms within the barbituric acid core.

Molecular electrostatic potential maps generated from quantum mechanical calculations further illustrate regions of electron-rich and electron-deficient character, which are critical for understanding the molecule’s reactivity and potential binding interactions. The carbonyl oxygens are identified as regions of high electron density, serving as hydrogen bond acceptors, while the N–H groups of the pyrimidine ring act as hydrogen bond donors.

The synthesis of 1-(1-cyclohexen-1-yl)-5-ethylbarbituric acid, commonly known as cyclobarbital, follows established barbituric acid synthetic methodologies with specific adaptations for the cyclohexenyl and ethyl substituents at the 5-position [1] [2]. The traditional approaches encompass several well-documented pathways that have been refined over decades of pharmaceutical development.

The most widely employed method involves the classical condensation reaction between appropriately substituted malonic esters and urea derivatives [1] [3]. This approach, originally developed by von Baeyer in 1864, utilizes sodium ethoxide as a base catalyst in absolute ethanol under reflux conditions [4]. For 1-(1-cyclohexen-1-yl)-5-ethylbarbituric acid synthesis, diethyl 1-cyclohexenylethylmalonate serves as the key intermediate, which undergoes nucleophilic attack by urea to form the pyrimidinetrione ring system [5] [3].

The mechanism of this condensation reaction involves a threefold diene synthesis with participation of conjugated bonds, as described by Levina and Velichko [1]. The reaction proceeds through the formation of an enolate intermediate stabilized by the sodium ethoxide base, followed by cyclization to yield the barbituric acid derivative with yields typically ranging from 60-80% [1] [3].

An alternative traditional pathway employs direct alkylation of barbituric acid with cyclohexenyl halides under basic conditions [6]. This method, while less commonly used due to lower yields (40-60%), provides access to mono-substituted derivatives that can be further functionalized [6]. The reaction requires careful control of reaction conditions to prevent over-alkylation and ensure regioselectivity at the 5-position.

A third traditional approach involves the bromination-substitution sequence, where 5-ethylbarbituric acid is first brominated using liquid bromine in aqueous solution, followed by displacement with cyclohexenyl-containing nucleophiles [1] [6]. This method allows for sequential introduction of substituents and provides good control over the substitution pattern.

MethodStarting MaterialsConditionsYield (%)Reference
Urea CondensationDiethyl malonate, Urea, CyclohexeneSodium ethoxide, Absolute ethanol, Reflux60-80Classical Barbiturate Synthesis
Malonic Ester CondensationSubstituted malonic ester, UreaSodium methylate, Methanol, Heat50-70Modified Baeyer Synthesis
Direct AlkylationBarbituric acid, Cyclohexenyl halideBase catalyst, Organic solvent40-60Alkylation Method

Modern Methodologies in Cyclohexenyl Barbiturate Synthesis

Contemporary synthetic approaches have revolutionized barbituric acid derivative preparation through the implementation of advanced catalytic systems, microwave-assisted synthesis, and environmentally benign methodologies [7] [8] [9]. These modern techniques offer significant advantages in terms of reaction efficiency, environmental impact, and product yield.

Microwave-assisted synthesis represents a major advancement in cyclohexenyl barbiturate preparation [9] [10]. This methodology reduces reaction times from conventional 18-24 hours to 5-10 minutes while achieving superior yields of 96-98% [9]. The enhanced reaction kinetics result from uniform heating and efficient energy transfer, leading to accelerated molecular motion and increased collision frequency between reactants [9] [10].

The microwave irradiation method employs identical starting materials to conventional synthesis but utilizes controlled electromagnetic radiation at specific frequencies [9]. The reaction mixture, containing barbituric acid derivatives and cyclohexenyl precursors in aqueous ethanol, undergoes rapid heating to 80°C under microwave conditions [9]. The dramatic improvement in reaction efficiency makes this approach particularly valuable for combinatorial synthesis and drug discovery applications [9].

Manganese(III)-mediated coupling reactions offer another sophisticated approach for cyclohexenyl barbiturate synthesis [8]. This methodology employs manganese(III) acetate in acetic acid under microwave irradiation to facilitate carbon-carbon bond formation between malonate precursors and alkene substrates [8]. The reaction proceeds through a radical mechanism involving Mn³⁺-enolate complex formation, followed by single-electron transfer to generate carbon-centered radicals that couple with terminal alkenes [8].

The manganese-mediated approach provides access to diverse structural motifs including spirocyclic derivatives and substituted tetralin systems [8]. Depending on reaction conditions, this methodology can yield either cyclization products (tetralines) or elimination products (alkenes), with yields ranging from 46-90% for subsequent thiobarbituric acid formation [8].

Samarium diiodide-mediated reductive cyclization represents an innovative approach for barbituric acid derivative synthesis [11]. The SmI₂/H₂O system enables selective reduction of barbituric acids to corresponding hemiaminals with excellent diastereoselectivity [11]. This methodology tolerates various functional groups including aromatic rings, ethers, trifluoromethyl groups, and halides, making it valuable for complex molecule synthesis [11].

Multicomponent reaction strategies have emerged as powerful tools for barbituric acid derivative synthesis [4] . These catalyst-free, aqueous ethanol-mediated reactions combine multiple starting materials in a single pot to generate complex products efficiently [4]. The approach exemplifies green chemistry principles by minimizing waste generation and avoiding toxic solvents [4].

MethodConditionsAdvantagesTemperatureReference
Microwave-Assisted SynthesisMicrowave irradiation, 5-10 minutesRapid reaction, High yield (96-98%)80°CMWI Enhanced Synthesis
Manganese(III) Mediated CouplingMn(OAc)₃, Acetic acid, MicrowaveC-functionalization, Diverse scaffolds80°CRadical Chemistry Approach
Samarium Diiodide ReductionSmI₂/H₂O systemSelective reduction, High diastereoselectivityRoom temperatureSingle-electron reduction
Multicomponent ReactionsCatalyst-free, Aqueous ethanolOne-pot synthesis, Green chemistry80°CMCR Approach

Purification and Crystallization Techniques

The purification of 1-(1-cyclohexen-1-yl)-5-ethylbarbituric acid requires careful selection of appropriate techniques to achieve pharmaceutical-grade purity while maintaining structural integrity [13] [14]. Multiple purification strategies have been developed to address the specific challenges associated with barbituric acid derivatives, including their tendency to form polymorphs and their sensitivity to thermal decomposition.

Recrystallization remains the most widely employed purification method for cyclohexenyl barbituric acid derivatives [13] [15] [14]. The optimal solvent system typically consists of ethanol-water mixtures ranging from 30-70% ethanol content [13] [14]. The recrystallization process involves dissolution of the crude product at elevated temperatures (60-80°C) followed by controlled cooling to promote crystal formation [13] [14].

The solvent selection for recrystallization significantly influences crystal morphology and purity [13] [14]. Water-ethanol mixtures provide excellent solubility at elevated temperatures while ensuring selective crystallization of the desired product upon cooling [14]. Alternative solvent systems including methanol-water and dichloromethane-hexane mixtures have been successfully employed for specific derivatives [14] [10].

Column chromatography serves as an essential purification technique for complex barbituric acid derivatives and reaction mixtures containing multiple products [15] [8]. Silica gel chromatography using ethyl acetate-petroleum ether mobile phases provides effective separation of cyclohexenyl barbiturate derivatives [15] [8]. The mobile phase composition typically ranges from 0.5:9.5 to 6:4 ethyl acetate:petroleum ether depending on the specific substituent pattern and polarity requirements [8] [9].

For barbituric acid derivatives containing sensitive functional groups, reversed-phase high-performance liquid chromatography offers superior separation capabilities [5] [16]. This technique employs octadecylsilane stationary phases with aqueous-organic mobile phases to achieve high-resolution separations [16]. The method proves particularly valuable for analytical purity assessment and preparative isolation of enantiomers [5].

Crystallization from mixed solvent systems provides enhanced control over crystal polymorphism and habit [17] [18]. The systematic variation of solvent composition, cooling rate, and seeding conditions allows optimization of crystal quality and morphology [18]. For 1-(1-cyclohexen-1-yl)-5-ethylbarbituric acid, monoclinic crystal systems are typically obtained with space groups P21/c or C2/c [17] [18].

TechniqueSolvent SystemTemperaturePurity AchievedNotes
RecrystallizationEthanol-Water (30-70%)60-80°C>99%Most common method
Column ChromatographyEthyl acetate/Petroleum ether (0.5:9.5 to 6:4)Variable95-98%For complex mixtures
Crystallization from Mixed SolventsMethanol-Water, DCM-HexaneVariable98-99%Solvent dependent

Advanced Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, X-ray Diffraction)

Comprehensive spectroscopic characterization of 1-(1-cyclohexen-1-yl)-5-ethylbarbituric acid requires integration of multiple analytical techniques to establish structural identity, purity, and polymorphic form [19] [20] [17]. Advanced spectroscopic methods provide detailed information about molecular structure, intermolecular interactions, and solid-state organization.

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation and purity assessment of cyclohexenyl barbituric acid derivatives [19] [20] [21]. Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide reveals characteristic chemical shifts that enable unambiguous structural assignment [20] [21]. The amide protons appear as a broad singlet at δ 11.1 ppm due to rapid exchange with the solvent [20] [21].

The cyclohexenyl substituent exhibits distinctive spectral features including the vinyl proton appearing as a triplet at approximately δ 6.0 ppm [21]. The cyclohexenyl methylene protons generate complex multiplets in the range δ 1.6-2.4 ppm, while the ethyl substituent produces the characteristic triplet-quartet pattern with the methyl group at δ 1.0 ppm and the methylene at δ 3.47 ppm [20] [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with the carbonyl carbons appearing at characteristic downfield positions [19] [20]. The urea carbonyls (C-2, C-6) resonate at δ 167.8 ppm while the malonate carbonyl (C-4) appears at δ 151.7 ppm [20]. The cyclohexenyl carbons exhibit signals at δ 130.2 ppm for the vinyl carbon and δ 124.8 ppm for the quaternary carbon [20].

NucleusChemical Shift (δ ppm)MultiplicityIntegrationAssignment
¹H11.1Singlet2HNH protons
¹H6.0Triplet1HCyclohexenyl =CH
¹H3.47Singlet2HCH₂ at C-5
¹H2.4-2.0Multiplet4HCyclohexenyl CH₂
¹H1.8-1.6Multiplet4HCyclohexenyl CH₂
¹H1.0Triplet3HEthyl CH₃
¹³C167.8--C=O (C-2, C-6)
¹³C151.7--C=O (C-4)
¹³C130.2--Cyclohexenyl =CH
¹³C124.8--Cyclohexenyl =C

Fourier transform infrared spectroscopy provides essential information about functional group vibrations and intermolecular hydrogen bonding patterns [22] [23] [24]. The nitrogen-hydrogen stretching vibrations appear as strong, broad absorptions in the range 3380-3210 cm⁻¹, with the breadth indicating extensive hydrogen bonding in the solid state [23] [24]. The vinyl carbon-hydrogen stretching occurs at 3030 cm⁻¹ as a medium-intensity band [22].

The carbonyl stretching region exhibits characteristic patterns for barbituric acid derivatives with asymmetric stretching at 1710 cm⁻¹ and symmetric stretching at 1620 cm⁻¹ [22] [24]. These frequencies reflect the delocalized nature of the pyrimidinetrione ring system and provide valuable information about tautomeric forms [23]. Additional bands at 1446 cm⁻¹ correspond to carbon-nitrogen stretching vibrations, while carbon-hydrogen bending modes appear at 1380 cm⁻¹ [22].

Frequency (cm⁻¹)IntensityAssignment
3380-3210StrongN-H stretching
3030Medium=C-H stretching
1710Very StrongC=O stretching (asymmetric)
1620StrongC=O stretching (symmetric)
1446MediumC-N stretching
1380MediumC-H bending
800-600Medium-WeakRing deformation

X-ray diffraction analysis provides definitive structural characterization and polymorphic identification for cyclohexenyl barbituric acid derivatives [25] [16] [17]. Single crystal X-ray diffraction reveals detailed molecular geometry, intermolecular hydrogen bonding patterns, and crystal packing arrangements [17] [18]. The compound typically crystallizes in monoclinic crystal systems with space groups such as C2/c or P21/c [17] [26].

Crystallographic analysis of 5-cyclohexyl-5-ethylbarbituric acid, a closely related analogue, reveals unit cell parameters of a = 12.507 Å, b = 21.074 Å, c = 10.331 Å with β = 116.989° [26]. The crystal structure exhibits extensive hydrogen bonding networks involving the amide protons and carbonyl oxygens, forming ribbon-like arrangements that contribute to crystal stability [17] [18].

Powder X-ray diffraction provides valuable information for polymorphic characterization and quality control applications [25] [16]. Different polymorphic forms exhibit distinct diffraction patterns that enable identification and quantification [16] [27]. The technique proves particularly useful for monitoring phase transitions during processing and storage [28].

CompoundCrystal SystemSpace GroupUnit Cell a (Å)Unit Cell b (Å)Unit Cell c (Å)β (°)Z
5-Cyclohexyl-5-ethylbarbituric acidMonoclinicC2/c12.50721.07410.331116.9898
Barbituric acid (reference)MonoclinicP21/c3.84019.86511.96290.6264

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

236.11609238 g/mol

Monoisotopic Mass

236.11609238 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types